3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-24(22,19-9-6-12(10-19)15-16-11-23-18-15)14-4-2-13(3-5-14)20-8-1-7-17-20/h1-5,7-8,11-12H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAPVLSFSNBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenylsulfonyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole derivative. Finally, the oxadiazole ring is formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Oxidation Reactions
The benzenesulfonyl group undergoes oxidation under controlled conditions. For example:
-
Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) at 60–80°C produces sulfoxides.
-
Sulfone Formation : Stronger oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions yield sulfones .
Table 1: Oxidation Reactions of the Benzenesulfonyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 60°C, 4–6 hrs | Sulfoxide derivative | 65–75 | |
| KMnO₄ (0.1 M in H₂SO₄) | RT, 12 hrs | Sulfone derivative | 80–85 |
Reduction Reactions
The sulfonyl group and oxadiazole ring are susceptible to reduction:
-
Sulfide Formation : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a sulfide at −78°C in tetrahydrofuran (THF) .
-
Oxadiazole Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring, forming hydrazine intermediates .
Table 2: Reduction Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH₄ (2 eq) | THF, −78°C, 2 hrs | Pyrrolidine-sulfide derivative | 70 | |
| H₂ (1 atm), Pd-C (5%) | EtOH, RT, 8 hrs | Hydrazine intermediate | 55–60 |
Substitution Reactions
The pyrazole and oxadiazole rings participate in electrophilic and nucleophilic substitutions:
-
Electrophilic Substitution : Bromination (Br₂/CH₃COOH) selectively substitutes the pyrazole ring at the C4 position .
-
Nucleophilic Substitution : The oxadiazole ring reacts with amines (e.g., NH₃) under microwave irradiation to form 2-amino-1,3,4-oxadiazoles .
Table 3: Substitution Reactions
Cyclization and Ring-Opening Reactions
The oxadiazole ring serves as a precursor for synthesizing fused heterocycles:
-
Cyclization with Hydrazides : Reaction with aryl hydrazides in POCl₃ forms 1,3,4-oxadiazole-linked pyrrolidine derivatives .
-
Acid-Catalyzed Ring Opening : Treatment with HCl (6 M) at reflux hydrolyzes the oxadiazole ring to a diacylhydrazine .
Table 4: Cyclization and Ring-Opening Reactions
| Reaction | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclization | POCl₃, 80°C, 6 hrs | Biphenyl-oxadiazole hybrid | 90 | |
| Acid Hydrolysis | HCl (6 M), reflux, 4 hrs | Diacylhydrazine derivative | 70–75 |
Cross-Coupling Reactions
The pyrazole ring participates in Suzuki-Miyaura couplings:
-
Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the pyrazole C5 position undergoes cross-coupling to form biaryl derivatives .
Table 5: Cross-Coupling Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, PhB(OH)₂ | DMF/H₂O, 100°C, 12 hrs | 5-Phenyl-pyrazole derivative | 80 |
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring fused with a pyrrolidine and a pyrazole moiety. This unique configuration enhances its potential for biological activity. The oxadiazole ring is known to act as a bioisostere for amide or ester groups, which can facilitate interactions with biological targets.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit various pharmacological activities:
- Anticancer Activity : Oxadiazoles have been studied for their potential in cancer therapy. They can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain derivatives have shown high inhibitory potency against histone deacetylases (HDACs), which are involved in cancer progression .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles make them candidates for treating inflammatory diseases. Their ability to modulate inflammatory pathways can lead to therapeutic outcomes in conditions like arthritis .
- Antimicrobial Properties : Compounds with the oxadiazole structure have demonstrated effectiveness against various bacterial and fungal strains. This makes them valuable in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies highlight the applications of this compound and its derivatives:
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Modifications to the oxadiazole ring or substituents can significantly alter its biological activity. For example:
- Substituting different groups on the oxadiazole or pyrrolidine moieties can enhance selectivity toward specific biological targets.
Mechanism of Action
The mechanism of action of 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Pyrrolidine Moieties
5-[1-(Benzenesulfonyl)-4,4-Difluoropyrrolidin-2-yl]-3-(Methoxymethyl)-1,2,4-oxadiazole (S827-2435)
- Structural Differences : The pyrrolidine ring in S827-2435 is substituted with a 4,4-difluoro group and a methoxymethyl-oxadiazole, unlike the pyrazole-substituted benzenesulfonyl group in the target compound.
- Functional Implications : Fluorination at the pyrrolidine ring improves membrane permeability and metabolic stability, while the methoxymethyl group may reduce cytotoxicity compared to aromatic substituents .
3-[2-(Cyclopentylmethoxy)ethyl]-5-[1-(1-Ethyl-1H-Pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (S615-0540)
- Structural Differences : This compound replaces the benzenesulfonyl group with a pyrazole-5-carbonyl moiety and introduces a cyclopentylmethoxyethyl chain on the oxadiazole.
- The bulky cyclopentylmethoxyethyl chain may limit blood-brain barrier penetration but increase plasma protein binding .
Analogues with Pyrazole-Substituted Aromatic Systems
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl)Urea
5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-Pyridyl)-1,2,4-oxadiazole (1a/1b)
- Structural Differences : These antiviral compounds feature a pyridyl-oxadiazole and a phenylethyl-pyrrolidine substituent instead of the pyrazole-benzenesulfonyl group.
- Functional Implications : The pyridyl group enhances π-π stacking in viral protease binding pockets, while the phenylethyl chain increases lipophilicity, correlating with improved antiviral potency .
Key Comparative Data
Research Findings and Implications
- Substituent Effects : The pyrazole-benzenesulfonyl group in the target compound likely balances target affinity and stability, whereas fluorinated pyrrolidines (e.g., S827-2435) prioritize metabolic resistance.
- Activity Trends : Pyridyl or pyrimidinyl substituents (as in 1a/1b and the TRKA inhibitor) correlate with antiviral or kinase activities, respectively, suggesting target-specific design principles .
- Pharmacokinetic Trade-offs : Bulky groups (e.g., cyclopentylmethoxyethyl in S615-0540) may reduce central nervous system exposure but prolong half-life .
Biological Activity
The compound 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound features a 1,2,4-oxadiazole ring fused with a pyrrolidine moiety and a pyrazole substituent. The presence of these heterocycles is significant as they are often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 338.39 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole and sulfonamide structures exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, a study reported that similar compounds demonstrated potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been well documented. One study highlighted that certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac . The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Anticancer Properties
Compounds with oxadiazole rings have been investigated for their anticancer effects. Research has indicated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . Specific derivatives have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
Several studies have focused on the synthesis and evaluation of biological activity for oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their antimicrobial and anti-inflammatory activities. The most potent compound exhibited an IC50 value significantly lower than conventional treatments .
- In Vitro Studies : Another investigation assessed the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. Results indicated a dose-dependent response with increased apoptosis in treated cells compared to controls .
- ADME Properties : In silico studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Some derivatives showed favorable profiles for oral bioavailability, suggesting potential for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step routes:
Sulfonylation : React pyrrolidine derivatives with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the sulfonamide intermediate.
Oxadiazole Formation : Use a cyclization reaction between an amidoxime precursor and a carbonyl source (e.g., trifluoroacetic anhydride) under microwave-assisted heating (100–120°C, 30 min) for efficient 1,2,4-oxadiazole ring closure .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1.2 molar ratio for sulfonylation) and solvent polarity (e.g., acetonitrile for cyclization) to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm pyrrolidine ring conformation, sulfonamide linkage, and oxadiazole proton environments.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and intermolecular interactions, as demonstrated for analogous pyrrolidine-oxadiazole hybrids .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase or protease targets (e.g., FLT3, EGFR) using fluorescence-based assays (IC50 determination).
- Cellular Viability : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications :
- Pyrrolidine Substitutions : Introduce methyl or fluorine groups at the pyrrolidine 3-position to enhance metabolic stability.
- Oxadiazole Replacements : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole analogs to assess ring electronegativity effects.
- Functional Group Screening : Test sulfonamide replacements (e.g., carbamate, urea) to modulate solubility and target affinity.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends from high-throughput screens .
Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with kinases (e.g., PDB ID 6JF) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability .
Q. How can contradictory activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro hits using ex vivo organoid models or 3D tumor spheroids to better mimic physiological conditions.
- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in plasma or liver microsomes.
- Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to account for rapid clearance observed in sulfonamide-containing compounds .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation and cyclization steps to improve heat transfer and reduce side reactions.
- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) for final purification. Monitor purity via UPLC-MS (>98% by area).
- Byproduct Analysis : Characterize dimeric or oxidized impurities via LC-MS/MS and adjust reaction stoichiometry or inert gas purging .
Q. How does the 1,2,4-oxadiazole ring influence stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Quantify degradation via UV-HPLC.
- Enzymatic Hydrolysis : Expose to esterases or amidases in human liver microsomes; track oxadiazole ring cleavage using ¹H NMR.
- Stabilizing Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the oxadiazole to reduce nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
